

# Spectroscopic data for N-tert-butylaniline (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *N-tert-butylaniline*

Cat. No.: B3060869

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## Spectroscopic Data of N-tert-butylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-tert-butylaniline**, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **N-tert-butylaniline**.

$^1\text{H}$  NMR Data (Predicted)

Protons	Chemical Shift (ppm)	Multiplicity	Integration
C(CH <sub>3</sub> ) <sub>3</sub>	1.32	Singlet	9H
N-H	3.65	Singlet	1H
Aromatic (ortho)	6.68	Doublet of doublets	2H
Aromatic (para)	6.80	Triplet	1H
Aromatic (meta)	7.18	Triplet	2H

#### <sup>13</sup>C NMR Data (Predicted)

Carbon	Chemical Shift (ppm)
C(CH <sub>3</sub> ) <sub>3</sub>	29.5
C(CH <sub>3</sub> ) <sub>3</sub>	50.8
Aromatic (ortho)	116.5
Aromatic (para)	118.8
Aromatic (meta)	129.2
Aromatic (ipso)	148.1

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-25 mg of **N-tert-butylaniline** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.
- Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

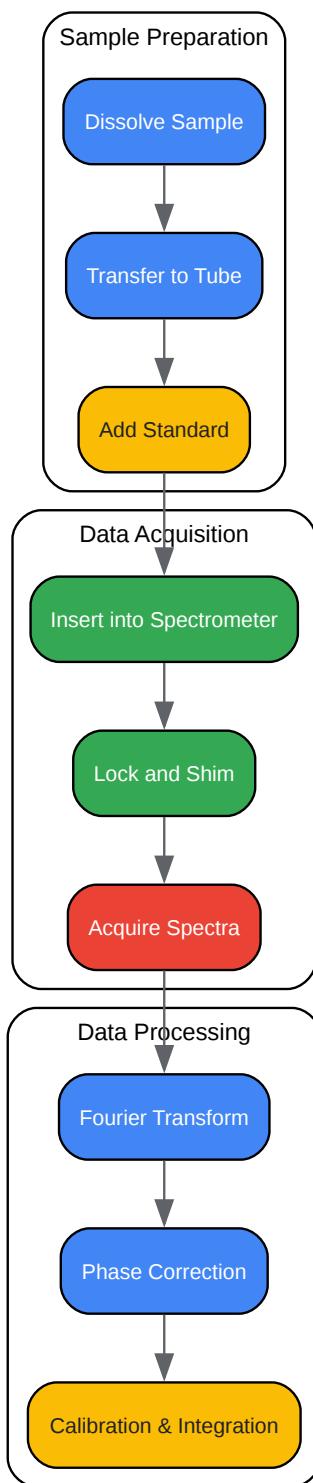
**Instrument Parameters (General):**

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of scans: 1024 or more, depending on the sample concentration.
  - Relaxation delay: 2-5 seconds.

**Data Processing:**

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

Figure 1. General NMR Experimental Workflow

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Caption: General NMR Experimental Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N-tert-butylaniline** exhibits characteristic absorption bands.

### IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3400	N-H stretch	Medium
3050-3020	Aromatic C-H stretch	Medium
2960-2870	Aliphatic C-H stretch	Strong
~1600, ~1500	C=C aromatic ring stretch	Medium-Strong
~1365	C-H bend (tert-butyl)	Strong
~1250	C-N stretch	Medium
750-700	Aromatic C-H out-of-plane bend	Strong

Data obtained from the NIST WebBook for **N-tert-butylaniline**.[\[1\]](#)

## Experimental Protocol for FT-IR Spectroscopy

### Sample Preparation (Neat Liquid):

- Place a small drop of **N-tert-butylaniline** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between the plates.

### Instrument Parameters (General):

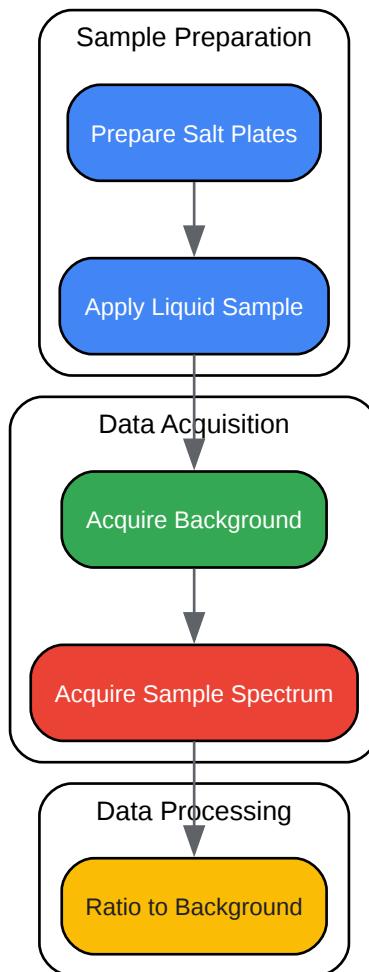
- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Technique: Transmission.

- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

**Data Acquisition and Processing:**

- Acquire a background spectrum of the empty sample compartment.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 2. FT-IR Experimental Workflow

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Caption: FT-IR Experimental Workflow

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

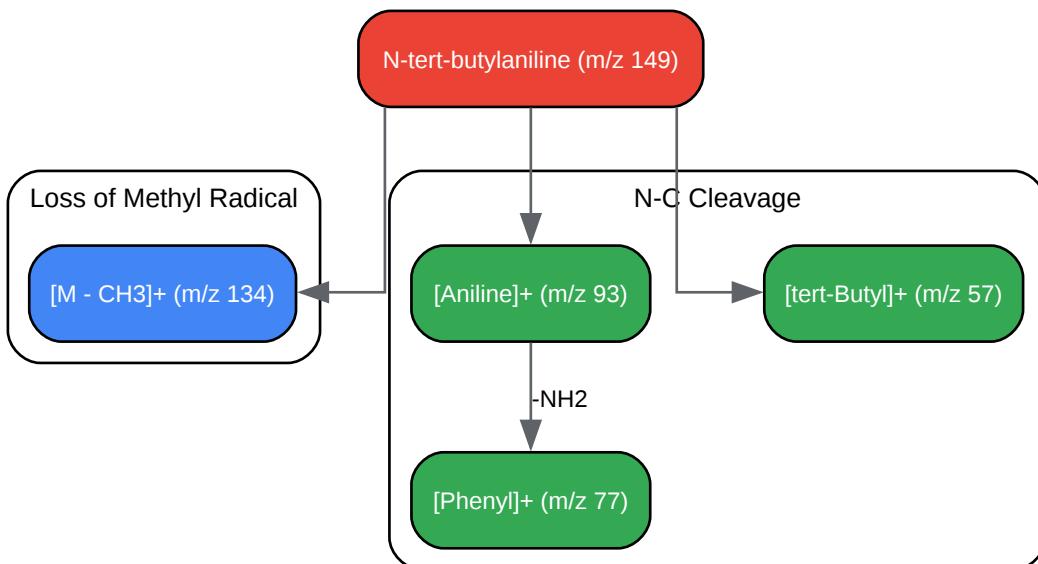
Mass Spectrometry Data (Predicted)

m/z	Relative Abundance	Assignment
149	Moderate	$[M]^+$ (Molecular Ion)
134	High	$[M - CH_3]^+$
93	Base Peak	$[C_6H_5NH_2]^+$ (Aniline radical cation)
77	Moderate	$[C_6H_5]^+$
57	High	$[C(CH_3)_3]^+$

## Fragmentation Pathway

The primary fragmentation pathway for **N-tert-butylaniline** under electron ionization (EI) involves the loss of a methyl group to form a stable benzylic cation at m/z 134. A significant fragmentation is the cleavage of the N-C bond to produce the aniline radical cation (m/z 93) and a tert-butyl radical. The tert-butyl cation (m/z 57) is also a prominent fragment.

Figure 3. Proposed Mass Spec Fragmentation of N-tert-butylaniline



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Caption: Proposed Mass Spec Fragmentation of **N-tert-butylaniline**

# Experimental Protocol for Mass Spectrometry

## Sample Introduction:

- Direct Infusion: For pure liquid samples, direct infusion via a syringe pump into the ion source is suitable.
- Gas Chromatography-Mass Spectrometry (GC-MS): For separation from a mixture or for volatile compounds, GC is the preferred introduction method.

## Instrument Parameters (General - Electron Ionization):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

## Data Acquisition:

- Introduce the sample into the ion source.
- The molecules are ionized and fragmented by the electron beam.
- The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio.
- The detector records the abundance of each ion.

This guide provides essential spectroscopic data and methodologies for **N-tert-butylaniline**, serving as a valuable resource for its application in scientific research and development. The provided data and protocols can be adapted to specific instrumentation and experimental requirements.

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## References

- 1. Aniline, n-tert-butyl-, [webbook.nist.gov]
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